7-Ketodeoxycholic acid
7-Ketodeoxycholic acid
7-Ketodeoxycholic acid is a bile acid. Bile acids are one of the final results of cholesterol metabolism.
, also known as 7-oxodeoxycholate, belongs to the class of organic compounds known as dihydroxy bile acids, alcohols and derivatives. Dihydroxy bile acids, alcohols and derivatives are compounds containing or derived from a bile acid or alcohol, and which bears exactly two carboxylic acid groups. Thus, is considered to be a bile acid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been found throughout all human tissues, and has also been detected in multiple biofluids, such as feces and urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm.
3alpha,12alpha-dihydroxy-7-oxo-5beta-cholanic acid is a 7-oxo steroid and an oxo-5beta-cholanic acid. It is a conjugate acid of a 3alpha,12alpha-dihydroxy-7-oxo-5beta-cholanate.
, also known as 7-oxodeoxycholate, belongs to the class of organic compounds known as dihydroxy bile acids, alcohols and derivatives. Dihydroxy bile acids, alcohols and derivatives are compounds containing or derived from a bile acid or alcohol, and which bears exactly two carboxylic acid groups. Thus, is considered to be a bile acid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been found throughout all human tissues, and has also been detected in multiple biofluids, such as feces and urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm.
3alpha,12alpha-dihydroxy-7-oxo-5beta-cholanic acid is a 7-oxo steroid and an oxo-5beta-cholanic acid. It is a conjugate acid of a 3alpha,12alpha-dihydroxy-7-oxo-5beta-cholanate.
Brand Name:
Vulcanchem
CAS No.:
911-40-0
VCID:
VC20760178
InChI:
InChI=1S/C24H38O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-18,20,22,25,27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,20+,22+,23+,24-/m1/s1
SMILES:
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(=O)CC4C3(CCC(C4)O)C)O)C
Molecular Formula:
C24H38O5
Molecular Weight:
406.6 g/mol
7-Ketodeoxycholic acid
CAS No.: 911-40-0
Cat. No.: VC20760178
Molecular Formula: C24H38O5
Molecular Weight: 406.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 7-Ketodeoxycholic acid is a bile acid. Bile acids are one of the final results of cholesterol metabolism. , also known as 7-oxodeoxycholate, belongs to the class of organic compounds known as dihydroxy bile acids, alcohols and derivatives. Dihydroxy bile acids, alcohols and derivatives are compounds containing or derived from a bile acid or alcohol, and which bears exactly two carboxylic acid groups. Thus, is considered to be a bile acid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been found throughout all human tissues, and has also been detected in multiple biofluids, such as feces and urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm. 3alpha,12alpha-dihydroxy-7-oxo-5beta-cholanic acid is a 7-oxo steroid and an oxo-5beta-cholanic acid. It is a conjugate acid of a 3alpha,12alpha-dihydroxy-7-oxo-5beta-cholanate. |
|---|---|
| CAS No. | 911-40-0 |
| Molecular Formula | C24H38O5 |
| Molecular Weight | 406.6 g/mol |
| IUPAC Name | (4R)-4-[(3R,5S,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
| Standard InChI | InChI=1S/C24H38O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-18,20,22,25,27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,20+,22+,23+,24-/m1/s1 |
| Standard InChI Key | RHCPKKNRWFXMAT-RRWYKFPJSA-N |
| Isomeric SMILES | C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
| SMILES | CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(=O)CC4C3(CCC(C4)O)C)O)C |
| Canonical SMILES | CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(=O)CC4C3(CCC(C4)O)C)O)C |
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